molecular formula C9H10FNO B1301819 N-(3-fluoro-2-methylphenyl)acetamide CAS No. 322-33-8

N-(3-fluoro-2-methylphenyl)acetamide

Cat. No.: B1301819
CAS No.: 322-33-8
M. Wt: 167.18 g/mol
InChI Key: DRWDVKWDDZYKLW-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10FNO It is characterized by the presence of a fluoro group and a methyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)acetamide typically involves the acylation of 3-fluoro-2-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, while the acetamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-2-methylphenyl)acetamide
  • N-(2-fluoro-4-methylphenyl)acetamide
  • N-(3-chloro-2-methylphenyl)acetamide

Uniqueness

N-(3-fluoro-2-methylphenyl)acetamide is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

Biological Activity

N-(3-fluoro-2-methylphenyl)acetamide is an organic compound with potential biological activity due to its structural characteristics, including a fluoro group and an acetamide moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀FNO
  • CAS Number : 322-33-8
  • Key Features :
    • Presence of a fluoro group enhances binding affinity to biological targets.
    • The acetamide group facilitates hydrogen bonding interactions.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The fluoro substituent is known to influence the compound's lipophilicity and electronic properties, potentially enhancing its efficacy in enzyme inhibition and protein-ligand interactions.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound has been noted for its role in enzyme inhibition studies, particularly in the context of anticoagulant activity and protein interactions .
  • Binding Affinity : The structural features allow it to bind effectively to various targets, modulating their activity and leading to significant biological effects.

Anticoagulant Activity

Recent studies have highlighted the anticoagulant potential of this compound through molecular docking and in vitro assays. For instance, derivatives synthesized from this compound exhibited notable clot lysis activities compared to standard anticoagulants like heparin .

CompoundClot Lysis Activity (%)Comparison
This compound41%Higher than streptokinase (38%)
Heparin110 s (clotting time)Reference standard

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness .

Bacterial StrainMIC Value (mg/mL)
E. coli0.0195
S. aureus0.0048
C. albicans0.039

Case Studies

  • Study on Enzyme Inhibition : A study focused on the synthesis of various acetamide derivatives, including this compound, demonstrated significant inhibitory effects on factor Xa, a key enzyme in the coagulation cascade. The docking scores indicated a higher affinity compared to control ligands, suggesting potential therapeutic applications in anticoagulation therapy .
  • Antimicrobial Evaluation : Another research effort examined the antibacterial efficacy of several acetamide derivatives against common pathogens. This compound showed promising results, particularly against E. coli and S. aureus, indicating its potential as a lead compound for further development in antimicrobial therapies .

Properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWDVKWDDZYKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363403
Record name N-(3-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322-33-8
Record name N-(3-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Fluoro-2-methylaniline was acetylated with acetic acid anhydride to give 3-fluoro-2-methyl-N-acetylaniline. Displacing fluorine of the 3-fluoro-2-methyl-N-acetylaniline with methylamine followed by nitration, deacetylation and reduction of the nitro group with palladium or charcoal gave 1,2-diamino-3-methyl-4-methylaminobenzene. Condensation of 4,4′-dibromo-benzil with the 1,2-diamino-3-methyl-4-methylaminobenzene in refluxing methanol gave 2,3-bis(4-bromophenyl)-5-methyl-6-methylaminoquinoxaline which upon acetylation with acetic acid anhydride, nitration, reduction with palladium on charcoal and cyclization gave the title compound.
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Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-2-methylaniline (2.65 g, 21.2 mmol) in EtOH (25 mL) at 0° C. was added acetic anhydride (2.60 g, 25.5 mmol). The mixture was stirred at rt overnight then concentrated under reduced pressure to give the title compound (3.54 g). LCMS: m/z 168[M+H]+
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

1-amino-3-fluoro-2-methylbenzene (1 equivalent) was dissolved in CH2Cl2 and acetic anhydride (2.0 equivalents) was added slowly. The solution was stirred at room temperature for 4 hours. The reaction mixture was then quenched with water, and the aqueous layer was extracted with ethyl acetate. The organic layer was washed with H2O, a 10% HCl solution, H2O, and brine. It was then dried over Na2SO4 and concentrated in vacuo, to yield N-(3-fluoro-2-methylphenyl)acetamide as a pink solid. LC/MS (m/z) 168.2 (MH+), Rt 1.91 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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